molecular formula C17H23N5OS2 B5642038 (1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5642038
M. Wt: 377.5 g/mol
InChI Key: CJPLBYSLGPHOFO-QWHCGFSZSA-N
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Description

The study of diazabicyclo[3.2.2]nonane derivatives and similar heterocyclic compounds is significant due to their potential applications in pharmaceuticals, materials science, and organic synthesis. These compounds often possess unique chemical and physical properties due to their bicyclic structure and the presence of heteroatoms, which can impart specific reactivity patterns and interactions.

Synthesis Analysis

Synthesis of similar bicyclic compounds involves complex strategies including cycloaddition reactions, ring-closure methodologies, and the introduction of functional groups through substitution reactions. For instance, cycloadditions of thiocarbonyl ylides have been explored for synthesizing 1,3-dithiolanes, illustrating a key technique in constructing bicyclic frameworks with sulfur-containing heterocycles (Mlosto?, Gendek, Linden, & Heimgartner, 1998).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are central to elucidating the molecular structures of bicyclic compounds. Studies reveal the conformational dynamics and spatial arrangement of atoms within the bicyclic framework, such as the chair-chair conformation observed in diazabicyclo[3.3.1]nonane derivatives. This structural insight is crucial for understanding the chemical reactivity and interaction potential of these molecules (Garrison et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of bicyclic compounds is influenced by the presence of heteroatoms and functional groups. For example, reactions involving thiocarbonyl ylides highlight the regiospecific cycloaddition capabilities, leading to various bicyclic structures with unique chemical properties (Mlosto? et al., 1998). Additionally, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, demonstrating the versatility of bicyclic compounds in organic synthesis (Dotsenko, Krivokolysko, & Litvinov, 2007).

properties

IUPAC Name

[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS2/c1-11-14(19-10-18-11)8-21-5-12-3-4-13(7-21)22(6-12)16(23)15-9-25-17(20-15)24-2/h9-10,12-13H,3-8H2,1-2H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLBYSLGPHOFO-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)C4=CSC(=N4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CSC(=N4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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